4-Fluoro-3-nitrobiphenyl
Overview
Description
4-Fluoro-3-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H8FNO2 It consists of two benzene rings connected by a single bond, with a fluorine atom and a nitro group attached to the rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-nitro-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 4-fluorophenylboronic acid and 3-nitrobromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products:
Reduction: 4-Fluoro-3-amino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-nitro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s lipophilicity and binding interactions. These properties make it a valuable compound for studying various biochemical pathways and developing new pharmaceuticals .
Comparison with Similar Compounds
- 4-Fluoro-4’-nitro-1,1’-biphenyl
- 2-Fluoro-3-nitro-1,1’-biphenyl
- 3-Fluoro-4-nitro-1,1’-biphenyl
Comparison: 4-Fluoro-3-nitro-1,1’-biphenyl is unique due to the specific positions of the fluorine and nitro groups on the biphenyl structure. This positioning affects its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H8FNO2 |
---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
1-fluoro-2-nitro-4-phenylbenzene |
InChI |
InChI=1S/C12H8FNO2/c13-11-7-6-10(8-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
FCHZACFMGHJGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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